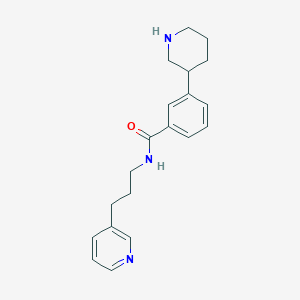

1-(4-biphenylylmethyl)-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-biphenylylmethyl)-4-ethylpiperazine is a compound of interest in various fields of chemistry and pharmacology due to its structural uniqueness and potential for diverse reactivity and applications. Its study encompasses the synthesis, structural elucidation, physical and chemical properties, and reactivity patterns.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step processes starting from basic building blocks like phenylacetic acid, ethylenediamine, and appropriate halogenated intermediates. For example, the synthesis of 2-Phenylpiperazine, an intermediate for certain pharmaceuticals, was achieved from phenylacetic acid via a series of reactions including halogenation, nucleophilic substitution, and reduction (Xuan Yun, 2003).

Molecular Structure Analysis

The crystal structure and molecular geometry of similar piperazine-based compounds have been determined using techniques like X-ray diffraction, revealing insights into their three-dimensional frameworks and bonding patterns. For instance, a study on a related hybrid material highlighted the coordination geometry and hydrogen bonding within its structure (Abdelhamid Chiheb Dhieb et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, carbonylation, and electrochemical oxidation, leading to the formation of new compounds with diverse functionalities. Research on electrochemical synthesis has developed methods for creating new phenylpiperazine derivatives in an environmentally friendly manner (D. Nematollahi & A. Amani, 2011).

Physical Properties Analysis

The physical properties of piperazine compounds, such as melting points, solubility, and phase transitions, are crucial for their application in different domains. Differential scanning calorimetry (DSC) and dielectric measurements provide valuable information on the structural phase transitions and thermal stability of these compounds (Abdelhamid Chiheb Dhieb et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and behavior of piperazine derivatives. Spectroscopic methods like IR, Raman, and UV–Visible spectroscopy, alongside quantum chemical calculations, offer insights into the electronic structure and potential chemical behavior of these compounds. For instance, spectral and quantum chemical analysis of a related adamantane-based compound provided detailed information on its vibrational spectra and electronic absorption spectrum (H. Al-Ghulikah et al., 2019).

properties

IUPAC Name |

1-ethyl-4-[(4-phenylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-20-12-14-21(15-13-20)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLKBMBUPONWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5262889 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B5624996.png)

![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5624998.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine](/img/structure/B5625023.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5625031.png)

![(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)

![{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5625059.png)